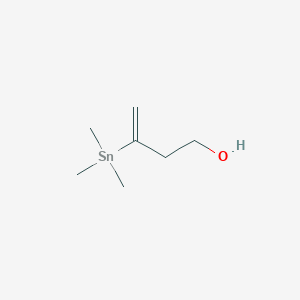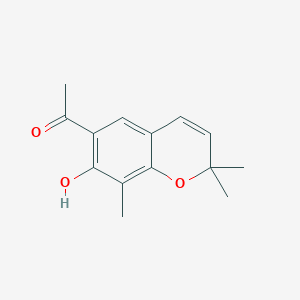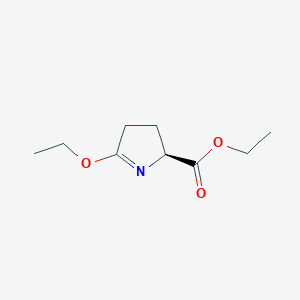![molecular formula C14H16ClNS B14449513 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-85-7](/img/structure/B14449513.png)
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a methyl group, and a sulfanyl group attached to a benzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride typically involves the reaction of 1-methylpyridinium chloride with 3-methylbenzyl mercaptan under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, affecting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- 1-Methyl-2-{[(3-chlorophenyl)methyl]sulfanyl}pyridin-1-ium chloride
Uniqueness
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride is unique due to the specific positioning of the methyl and sulfanyl groups, which influence its chemical reactivity and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
| 77148-85-7 | |
Molekularformel |
C14H16ClNS |
Molekulargewicht |
265.8 g/mol |
IUPAC-Name |
1-methyl-2-[(3-methylphenyl)methylsulfanyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16NS.ClH/c1-12-6-5-7-13(10-12)11-16-14-8-3-4-9-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VZIOEBGWHGFREG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)CSC2=CC=CC=[N+]2C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)
